H-D-Cys(Bzl)-OH

Descripción

BenchChem offers high-quality H-D-Cys(Bzl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Cys(Bzl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-amino-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH)

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-benzyl-D-cysteine, a crucial building block for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

S-benzyl-D-cysteine, denoted as H-D-Cys(Bzl)-OH, is a derivative of the amino acid D-cysteine where the thiol group is protected by a benzyl group. This protection imparts specific stability and reactivity characteristics that are highly valuable in peptide synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of S-benzyl-D-cysteine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂S | PubChem[1] |

| Molecular Weight | 211.28 g/mol | PubChem[1] |

| Melting Point | 215-217 °C (decomposes) | ChemicalBook[2] |

| Appearance | White to off-white powder | Sigma-Aldrich |

| Solubility | Information not widely available, requires specific solvent selection for stock solutions. | GlpBio[3] |

| LogP | 2.10 | Chemsrc |

| PSA (Polar Surface Area) | 88.62 Ų | Chemsrc |

| Refractive Index | 1.609 | Chemsrc |

Structural Information

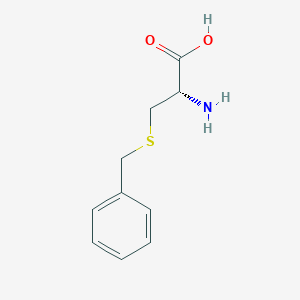

The chemical structure of H-D-Cys(Bzl)-OH is characterized by a D-cysteine core with a benzyl group attached to the sulfur atom.

Caption: Chemical Structure of H-D-Cys(Bzl)-OH

Role in Peptide Synthesis

H-D-Cys(Bzl)-OH is primarily utilized in peptide synthesis, where the S-benzyl group serves as a robust protecting group for the cysteine thiol.

Orthogonal Protection Strategy

The key advantage of the S-benzyl protecting group lies in its stability under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This stability makes it orthogonal to many other protecting groups used in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). While most side-chain protecting groups are cleaved by TFA during the final cleavage of the peptide from the resin, the S-benzyl group remains intact.

This characteristic is particularly valuable in the synthesis of complex peptides with multiple disulfide bonds. It allows for a selective deprotection and oxidation of other cysteine residues, while the S-benzyl protected cysteine is reserved for a subsequent, specific deprotection step.

Caption: Orthogonal Protection Workflow

Deprotection

Complete removal of the S-benzyl group requires harsh acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These conditions can potentially lead to the degradation of sensitive amino acid residues within the peptide sequence, a factor that must be carefully considered during synthesis planning.

Experimental Protocols

General Synthetic Approach (Illustrative, not a detailed protocol):

-

Starting Materials: D-cysteine, a benzyl halide (e.g., benzyl bromide), a base, and a suitable solvent.

-

Reaction: The thiol group of D-cysteine acts as a nucleophile, attacking the benzyl halide in the presence of a base to neutralize the generated acid.

-

Work-up and Purification: The reaction mixture is typically worked up to remove unreacted starting materials and byproducts. Purification is often achieved through recrystallization or chromatography.

Note: The specific reaction conditions, including temperature, reaction time, and choice of base and solvent, would need to be optimized for efficient synthesis.

Safety and Handling

S-benzyl-D-cysteine should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. In case of dust formation, use a suitable respirator.

-

Handling: Avoid contact with skin and eyes. Wash thoroughly after handling. Minimize dust generation and accumulation.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Spectroscopic Data

While specific spectroscopic data for the D-enantiomer is not extensively published, data for the L-enantiomer (S-benzyl-L-cysteine) is available and provides a reference.

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded for S-benzyl-L-cysteine.

-

Raman Spectroscopy: FT-Raman spectra are also available for the L-enantiomer.

Researchers working with H-D-Cys(Bzl)-OH would typically perform their own analytical characterization, including NMR, IR, and mass spectrometry, to confirm the identity and purity of the compound.

References

Physicochemical Properties of S-benzyl-D-cysteine

An In-depth Technical Guide on the Core Solubility and Stability of S-benzyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of S-benzyl-D-cysteine and its closely related analogues. Due to the limited availability of direct quantitative data for S-benzyl-D-cysteine, this guide incorporates representative data from analogues such as S-benzyl-L-cysteine and N-acetyl-S-benzyl-cysteine to provide a broader understanding of its physicochemical properties. The information is intended to support research, development, and formulation activities.

S-benzyl-D-cysteine is an amino acid derivative utilized in biochemical and medicinal chemistry research.[1] Its unique thiol group, protected by a benzyl group, makes it a valuable building block in peptide synthesis and protein engineering.[1]

Table 1: and Related Analogues

| Property | S-benzyl-D-cysteine | S-benzyl-L-cysteine | N-acetyl-S-benzyl-L-cysteine |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂S[1] | C₁₀H₁₃NO₂S[2] | C₁₂H₁₅NO₃S[3] |

| Molecular Weight | 211.3 g/mol | 211.28 g/mol | 253.32 g/mol |

| Appearance | Crystalline | White to off-white powder | White to yellow crystalline powder |

| Melting Point | 209 - 211 °C | 214 °C (decomposes) | 162 - 163 °C |

| Optical Rotation | [a]²⁰/D = -26 ± 1º (c=1.024 in 1N NaOH) | [a]²⁰/D = +23º (c=2 in 1M NaOH) | Not specified |

| Purity | ≥ 99% (HPLC) | 97% | >98.0% (HPLC) |

Solubility Data

A study determining the solubility of L-cysteine using a gravimetric method in various solvents at different temperatures provides the following representative data.

Table 2: Representative Solubility of L-Cysteine in Various Solvents (mole fraction x10³)

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

|---|---|---|---|---|---|

| Water | 21.05 | 24.31 | 28.10 | 32.50 | 37.64 |

| Methanol | 1.83 | 2.21 | 2.66 | 3.19 | 3.82 |

| Ethanol | 0.81 | 0.99 | 1.21 | 1.47 | 1.77 |

| n-Propanol | 0.49 | 0.60 | 0.73 | 0.89 | 1.07 |

| Isopropanol | 0.40 | 0.49 | 0.60 | 0.73 | 0.88 |

| Acetone | 2.65 | 3.25 | 4.00 | 4.88 | 5.94 |

| Acetonitrile | 0.04 | 0.05 | 0.06 | 0.08 | 0.10 |

Data sourced from a study on L-cysteine and presented here for illustrative purposes.

For N-acetyl-S-benzyl-L-cysteine, qualitative solubility is described as slight in DMSO, ethanol, and methanol. Another source indicates it is "very soluble" in water, which may refer to a salt form of the compound.

Stability Data

The stability of S-benzyl-D-cysteine is crucial for its storage and application. The primary degradation pathways for related compounds involve the oxidation of the thioether linkage and hydrolysis of other functional groups, if present. For optimal stability, storage at 2°C to 8°C in an inert atmosphere, protected from light and moisture, is recommended for S-benzyl-cysteine derivatives.

pH-Dependent Stability

A study on a similar molecule, S-(purin-6-yl)-l-cysteine (SPC), highlights the significant influence of pH on stability. The degradation of SPC was found to follow first-order kinetics.

Table 3: Representative pH-Dependent Stability of S-(purin-6-yl)-l-cysteine at Room Temperature

| pH | Half-life (t₁/₂) |

|---|---|

| 3.6 | Long |

| 5.7 - 8.75 | Shorter |

| 9.6 | Long |

Data from a study on S-(purin-6-yl)-l-cysteine, presented to illustrate pH effects.

This suggests that S-benzyl-D-cysteine is likely more stable under highly acidic or basic conditions compared to a neutral pH range. The degradation of SPC primarily involved a rearrangement to N-(purin-6-yl)-l-cysteine, indicating that intramolecular reactions can be a key degradation pathway for such conjugates.

Forced Degradation

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocols

Protocol 1: General Solubility Determination

This protocol outlines a general method for qualitatively and quantitatively determining the solubility of an amino acid derivative.

-

Qualitative Assessment:

-

Place a small amount (e.g., 1-2 mg) of S-benzyl-D-cysteine into a series of test tubes.

-

Add 1 mL of each selected solvent (e.g., water, ethanol, methanol, DMSO, acetone) to the respective tubes.

-

Vortex the tubes for 30 seconds.

-

Observe for dissolution. If the compound does not dissolve, gently warm the tube and observe again.

-

Record the results as freely soluble, sparingly soluble, slightly soluble, or insoluble.

-

-

Quantitative Assessment (Gravimetric Method):

-

Prepare a saturated solution by adding an excess amount of S-benzyl-D-cysteine to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant under vacuum.

-

Weigh the remaining solid residue.

-

Calculate the solubility in mg/mL or other appropriate units. This method is based on the procedure used for L-cysteine.

-

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for N-acetyl-L-cysteine and serves as a template for developing a stability-indicating method for S-benzyl-D-cysteine.

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 212 nm.

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve S-benzyl-D-cysteine in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

-

Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

-

Neutralize the acidic and basic samples before injection.

-

-

Analysis:

-

Inject the standards and stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, which is a critical component of stability testing for a drug substance like S-benzyl-D-cysteine.

Caption: Workflow for a Forced Degradation Study.

References

Stereochemistry of H-D-Cys(Bzl)-OH: An In-depth Technical Guide to its Synthesis, Analysis, and Implications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical D-amino acids into peptide-based therapeutics represents a pivotal strategy for enhancing their pharmacological properties. This technical guide provides a comprehensive examination of the stereochemistry of S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH), a critical building block in modern peptide chemistry. We delve into its stereospecific synthesis, analytical methods for enantiomeric purity assessment, and its profound implications for drug development. Key applications, including the enhancement of proteolytic stability, the design of glutathione-responsive drug delivery systems, and the modulation of cellular antioxidant pathways, are discussed in detail. This guide furnishes researchers and drug development professionals with detailed experimental protocols, quantitative data, and a thorough understanding of the strategic utility of H-D-Cys(Bzl)-OH in creating next-generation peptide therapeutics.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

Nature predominantly utilizes L-amino acids in protein synthesis. Consequently, proteolytic enzymes are stereospecific for cleaving peptide bonds involving these L-isomers. This inherent susceptibility to degradation significantly limits the in-vivo half-life and bioavailability of many promising peptide-based drugs[1]. The strategic substitution of L-amino acids with their D-enantiomers is a powerful approach to overcome this limitation. Peptides incorporating D-amino acids exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles[1].

H-D-Cys(Bzl)-OH, the D-enantiomer of S-benzyl-cysteine, is a particularly valuable building block. Its benzyl-protected thiol group allows for orthogonal protection strategies in the synthesis of complex peptides with multiple disulfide bonds. Furthermore, the unique stereochemistry of the D-cysteine residue can influence peptide conformation, receptor binding affinity, and biological activity in ways that are distinct from its L-counterpart. This guide will explore the multifaceted role of H-D-Cys(Bzl)-OH, from its fundamental properties to its advanced applications in drug design and delivery.

Physicochemical Properties of S-Benzyl-Cysteine Enantiomers

The physical and chemical properties of H-D-Cys(Bzl)-OH are crucial for its handling, synthesis, and application. A comparison with its L-enantiomer highlights their identical physical properties in a non-chiral environment, with the exception of their optical rotation.

| Property | H-D-Cys(Bzl)-OH | H-L-Cys(Bzl)-OH |

| Molecular Formula | C₁₀H₁₃NO₂S | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol [2] | 211.28 g/mol [2] |

| Appearance | Crystalline solid[3] | White to off-white powder |

| Melting Point | 209 - 211 °C | 214 °C (decomposes) |

| Optical Rotation | [α]²⁰/D = -26 ± 1º (c=1.024 in 1N NaOH) | [α]²⁰/D = +23°, c = 2 in 1 M NaOH |

| CAS Number | 23032-53-3 | 3054-01-1 |

Stereospecific Synthesis of H-D-Cys(Bzl)-OH

The synthesis of enantiomerically pure H-D-Cys(Bzl)-OH is paramount for its use in pharmaceutical applications. A common and effective method involves the S-alkylation of D-cysteine with benzyl bromide under basic conditions. It is critical to employ a stereospecific starting material (D-cysteine) to ensure the desired stereochemistry in the final product.

Experimental Protocol: Synthesis of S-benzyl-D-cysteine

Materials:

-

D-cysteine

-

Sodium hydroxide (NaOH)

-

Benzyl bromide (Bzl-Br)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolution of D-cysteine: Dissolve D-cysteine in a solution of sodium hydroxide in water at 0-5 °C with stirring. The basic conditions deprotonate the thiol group, forming a thiolate anion.

-

S-alkylation: Add benzyl bromide dropwise to the reaction mixture while maintaining the temperature below 10 °C. The thiolate anion acts as a nucleophile, displacing the bromide from benzyl bromide to form the S-benzyl thioether linkage.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Acidification and Precipitation: Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to a pH of approximately 5-6. The product, H-D-Cys(Bzl)-OH, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold water and then with diethyl ether to remove any unreacted benzyl bromide and other organic impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.

References

The Unfolding Therapeutic Potential of S-Benzyl Cysteine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-benzyl cysteine (SBC), a derivative of the amino acid cysteine, and its related compounds are emerging as a promising class of molecules with diverse biological activities. The incorporation of a benzyl group onto the sulfur atom of cysteine confers unique physicochemical properties that translate into a spectrum of therapeutic potentials, including anticancer, antibacterial, and antioxidant effects. This technical guide provides an in-depth overview of the current state of research into the biological activities of S-benzyl cysteine derivatives, presenting key findings, outlining experimental methodologies, and visualizing the underlying molecular mechanisms. While research is ongoing, the existing data, as will be detailed in this document, underscores the potential of these compounds in the development of novel therapeutic agents.

Anticancer Activity of S-Benzyl Cysteine Derivatives

S-benzyl cysteine and its derivatives have demonstrated notable anticancer properties in preclinical studies. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, in cancer cells.

Quantitative Data on Anticancer Activity

While specific IC50 values for S-benzyl cysteine derivatives alone are not consistently reported in the available literature, studies on their effects in combination with other agents or as part of larger molecular constructs highlight their potential. One significant study investigated the impact of a hydrogelator composed of a cyclic dipeptide containing S-benzyl cysteine, cyclo-(Leu-S-Bzl-Cys), on the efficacy of the chemotherapeutic drug 5-fluorouracil (5FU) against the HCT116 human colorectal cancer cell line. The co-assembly of the hydrogel with 5FU resulted in a significant enhancement of its anticancer activity, leading to a much lower IC50 dose for 5FU.[1]

Another key study focused on S-benzyl-cysteine (SBC) and its effects on the human gastric cancer cell line SGC-7901. This research demonstrated that SBC significantly suppressed the survival of these cancer cells in a manner dependent on both concentration and time. The inhibitory effects of SBC were found to be more potent than those of S-allylcysteine (SAC), a well-known bioactive compound from garlic.[2]

| Derivative/Compound | Cell Line | Effect | Quantitative Data |

| Cyclo-(Leu-S-Bzl-Cys) + 5-Fluorouracil | HCT116 (Human Colorectal Cancer) | Enhanced efficacy of 5-Fluorouracil | Decreased IC50 dose of 5FU to a much lower value[1] |

| S-Benzyl-cysteine (SBC) | SGC-7901 (Human Gastric Cancer) | Suppressed cell survival | Stronger inhibitory activity than S-allylcysteine (SAC)[2] |

Table 1: Summary of Anticancer Activity of S-Benzyl Cysteine Derivatives

Signaling Pathway of S-Benzyl Cysteine-Induced Apoptosis

Research into the anticancer mechanism of S-benzyl-cysteine (SBC) has elucidated its role in activating the intrinsic apoptotic pathway in human gastric cancer cells.[2] SBC treatment leads to an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.

Caption: S-Benzyl Cysteine induced apoptosis signaling pathway.

Antibacterial Activity of S-Benzyl Cysteine Derivatives

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. S-benzyl-L-cysteine (SBLC) has been investigated for its antibacterial properties, particularly when integrated into nanomaterials.

Quantitative Data on Antibacterial Activity

A study on natural nanogels crosslinked with S-benzyl-L-cysteine demonstrated potent antibacterial activity against biofilm-forming bacteria, including Escherichia coli and Pseudomonas aeruginosa. The SBLC-modified polymers exhibited superior inhibition of bacterial growth compared to their unmodified counterparts. These nanogels were also shown to suppress P. aeruginosa-induced sepsis in the nematode C. elegans. While these findings are significant, specific Minimum Inhibitory Concentration (MIC) values were not reported in the available literature.

| Derivative/Compound | Bacterial Strains | Effect | Quantitative Data |

| S-Benzyl-L-cysteine crosslinked nanogels | E. coli, P. aeruginosa | Potent inhibition of bacterial growth and biofilm formation | MIC values not specified in the reviewed literature. |

Table 2: Summary of Antibacterial Activity of S-Benzyl Cysteine Derivatives

Proposed Antibacterial Mechanism

The antibacterial mechanism of S-benzyl-L-cysteine nanogels is thought to involve the disruption of bacterial cell membranes. The hydrophobic benzyl groups likely play a key role in interacting with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death. Further research is needed to fully elucidate the precise molecular interactions and downstream effects.

Caption: Experimental workflow for evaluating antibacterial nanogels.

Antioxidant Activity of S-Benzyl Cysteine Derivatives

Thiol-containing compounds, such as cysteine derivatives, are known for their antioxidant properties due to the ability of the sulfhydryl group to donate a hydrogen atom to neutralize free radicals.

Quantitative Data on Antioxidant Activity

| Derivative/Compound | Assay | Effect | Quantitative Data |

| S-Benzyl-L-cysteine | DPPH Radical Scavenging | Expected to scavenge free radicals | Specific EC50/IC50 values not found in the reviewed literature. |

| S-Allyl-L-cysteine (for comparison) | DPPH Radical Scavenging | Scavenges free radicals | EC50 value reported to be higher (weaker activity) than ascorbic acid and polyphenols. |

Table 3: Summary of Antioxidant Activity of S-Benzyl Cysteine Derivatives

Experimental Protocols

MTT Assay for Anticancer Activity (Adapted for S-Benzyl Cysteine Derivatives)

This protocol is for determining the cytotoxic effects of S-benzyl cysteine derivatives on a cancer cell line (e.g., SGC-7901).

Materials:

-

S-benzyl cysteine derivative of interest

-

Human cancer cell line (e.g., SGC-7901)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the S-benzyl cysteine derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of S-benzyl cysteine derivatives against bacterial strains (e.g., E. coli, P. aeruginosa).

Materials:

-

S-benzyl cysteine derivative of interest

-

Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the S-benzyl cysteine derivative in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial suspension to each well containing the test compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is for assessing the free radical scavenging capacity of S-benzyl cysteine derivatives.

Materials:

-

S-benzyl cysteine derivative of interest

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare various concentrations of the S-benzyl cysteine derivative and the positive control in methanol or ethanol.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound and the positive control.

-

Include a control sample containing the solvent and the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

S-benzyl cysteine derivatives represent a versatile scaffold for the development of new therapeutic agents. The existing research clearly indicates their potential in oncology and infectious diseases. The pro-apoptotic mechanism of S-benzyl-cysteine in gastric cancer cells provides a solid foundation for further investigation into its efficacy against a broader range of malignancies. Similarly, the potent antibacterial activity of SBLC-containing nanogels offers a novel strategy to combat biofilm-forming bacteria.

Future research should focus on several key areas. Firstly, there is a critical need for comprehensive studies to determine the specific IC50 and MIC values of a wider range of S-benzyl cysteine derivatives against various cancer cell lines and pathogenic bacteria. Secondly, a more detailed elucidation of the molecular mechanisms underlying their antibacterial and antioxidant activities is required. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these compounds. Finally, in vivo studies in relevant animal models are essential to validate the preclinical findings and assess the pharmacokinetic and safety profiles of these promising derivatives. The continued exploration of S-benzyl cysteine and its analogues holds significant promise for the future of drug discovery and development.

References

- 1. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-benzyl-cysteine-mediated cell cycle arrest and apoptosis involving activation of mitochondrial-dependent caspase cascade through the p53 pathway in human gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of H-D-Cys(Bzl)-OH in Boc/Bzl Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of H-D-Cys(Bzl)-OH in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The Boc/Bzl method, a classical and robust approach to peptide synthesis, utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable benzyl (Bzl)-based protecting groups for semi-permanent side-chain protection. Within this framework, H-D-Cys(Bzl)-OH serves as the essential building block for incorporating D-cysteine residues, whose unique stereochemistry and functional thiol group are critical for the structure and function of numerous therapeutic peptides and research compounds.

The benzyl protection of the cysteine thiol is a key feature of this strategy, offering stability against the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal during chain elongation.[1] However, its subsequent cleavage necessitates the use of strong acids, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), presenting both advantages in terms of stability and challenges related to potential side reactions.[1][2][3] This guide will delve into the core principles of utilizing H-D-Cys(Bzl)-OH, detailing experimental protocols, quantitative data where available, potential pitfalls, and strategies for successful synthesis.

Core Principles and Strategic Advantages

The selection of H-D-Cys(Bzl)-OH within a Boc/Bzl SPPS campaign is dictated by the need for a D-cysteine residue in the target peptide sequence and the desire for a thiol protecting group that is stable throughout the synthesis until the final cleavage step. The primary advantages of this approach include:

-

Orthogonality: The Bzl group on the cysteine side chain is stable to the milder acidic conditions (typically 20-50% TFA in dichloromethane) used to deprotect the Nα-Boc group, ensuring the integrity of the thiol function during peptide chain elongation.[1]

-

Robustness: The Boc/Bzl strategy is a well-established and reliable method, particularly for the synthesis of long or complex peptides where aggregation can be a concern.

-

Compatibility: H-D-Cys(Bzl)-OH is compatible with standard coupling reagents and resins used in Boc-SPPS, such as Merrifield and MBHA resins.

Data Presentation: A Comparative Overview

While specific, direct comparative studies on the coupling efficiency and yield of H-D-Cys(Bzl)-OH are not extensively documented in single literature sources, the following tables summarize typical conditions and expected outcomes based on established Boc/Bzl synthesis principles and data from related studies.

Table 1: Coupling Conditions for H-D-Cys(Bzl)-OH in Boc-SPPS

| Coupling Reagent | Additive | Base (for in situ neutralization) | Typical Coupling Time | Notes |

| DCC | HOBt | - | 2 - 4 hours | A classic and cost-effective method. The byproduct, dicyclohexylurea (DCU), is insoluble and must be thoroughly washed away. |

| HBTU | HOBt (optional) | DIEA | 10 - 60 minutes | Highly efficient and fast. Excess HBTU can lead to chain termination. |

| DIC | HOBt | - | 2 - 4 hours | Similar to DCC, but the diisopropylurea byproduct is more soluble, making it suitable for automated synthesis. |

| PyBOP | HOBt (optional) | DIEA | 30 - 120 minutes | Effective coupling reagent, though it produces a carcinogenic byproduct (HMPA). |

Table 2: Final Cleavage and Deprotection of Cys(Bzl)-Containing Peptides

| Cleavage Reagent | Scavenger Cocktail (Typical) | Reaction Time | Temperature | Expected Yield | Key Considerations |

| Hydrogen Fluoride (HF) | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT) | 1 - 2 hours | 0 °C | High | Highly toxic and corrosive, requires specialized apparatus. Effective for removing most Bzl-based protecting groups. |

| Trifluoromethanesulfonic acid (TFMSA) | Thioanisole, m-cresol, EDT | 1.5 - 2 hours | Room Temperature | High | A strong acid alternative to HF, though still highly corrosive. Can be less effective for removing certain protecting groups like Arg(Tos). |

Experimental Protocols

Protocol 1: Coupling of H-D-Cys(Bzl)-OH using HBTU/HOBt

This protocol describes a standard manual coupling cycle for incorporating H-D-Cys(Bzl)-OH into a growing peptide chain on a solid support.

-

Resin Preparation: Swell the peptide-resin (e.g., MBHA resin) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization (Standard Protocol):

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve H-D-Cys(Bzl)-OH (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents, optional but recommended) in N,N-dimethylformamide (DMF).

-

Add DIEA (4-8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Protocol 2: In Situ Neutralization Coupling of H-D-Cys(Bzl)-OH

This protocol can improve coupling efficiency, especially for "difficult" sequences prone to aggregation.

-

Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation and In Situ Neutralization/Coupling:

-

In a separate vial, dissolve H-D-Cys(Bzl)-OH (4 equivalents) and HBTU (3.9 equivalents) in DMF.

-

Add this solution to the TFA-salt form of the peptide-resin.

-

Immediately add DIEA (6 equivalents) to the reaction vessel.

-

Agitate the mixture for 10-15 minutes.

-

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x).

Protocol 3: HF Cleavage and Deprotection

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., for every 1 gram of resin, add 1 mL of p-cresol and 1 mL of thioanisole).

-

HF Cleavage:

-

Cool the reaction vessel to 0 °C.

-

Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

HF Evaporation: Remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Peptide Precipitation and Washing:

-

Wash the remaining residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

-

-

Peptide Extraction: Extract the crude peptide from the resin using an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.

Potential Side Reactions and Mitigation Strategies

Racemization

Cysteine residues are particularly susceptible to racemization during activation and coupling. While most quantitative studies have been performed in the context of Fmoc-SPPS, the principles apply to Boc chemistry.

-

Cause: Formation of a 5(4H)-oxazolone intermediate or direct enolization of the activated carboxyl group, facilitated by strong bases.

-

Mitigation:

-

Choice of Coupling Reagents: Use of carbodiimides like DCC or DIC with racemization-suppressing additives such as HOBt is recommended.

-

Avoid Strong Bases: If a base is required for neutralization, use a hindered base like DIEA and avoid excess amounts. In situ neutralization protocols can minimize the time the free amine is exposed to basic conditions.

-

Temperature Control: Perform coupling reactions at 0 °C to reduce the rate of racemization.

-

Table 3: Impact of Coupling Conditions on Cysteine Racemization (Illustrative Data from Fmoc-SPPS)

| Coupling Method | Base | % D-Cys Formation (Model Peptide) |

| HBTU/HOBt | DIEA | 5-33% |

| DIC/HOBt | - | <1% |

| HBTU/HOBt | TMP (2,4,6-trimethylpyridine) | Significantly reduced vs. DIEA |

Disclaimer: This data is from studies using Fmoc-SPPS and should be considered indicative of trends.

S-Alkylation during Cleavage

-

Cause: The benzyl carbocation (Bzl+) generated during the cleavage of the Cys(Bzl) protecting group can re-alkylate the free thiol of the deprotected cysteine or other nucleophilic residues like methionine and tryptophan.

-

Mitigation:

-

Use of Scavengers: A "cleavage cocktail" containing nucleophilic scavengers is essential to trap the reactive carbocations. Common scavengers include:

-

Thioanisole: A soft nucleophile that effectively scavenges benzyl cations.

-

p-Cresol: A hard nucleophile that also acts as a scavenger.

-

1,2-Ethanedithiol (EDT): A reducing agent that helps prevent oxidation and also scavenges carbocations.

-

-

Mandatory Visualizations

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis incorporating H-D-Cys(Bzl)-OH.

References

Spectroscopic Profile of H-D-Cys(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the non-proteinogenic amino acid H-D-Cys(Bzl)-OH, also known as S-benzyl-D-cysteine. This compound is a valuable building block in peptide synthesis and drug discovery. Understanding its spectroscopic characteristics is crucial for its identification, purity assessment, and structural analysis in more complex molecules. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for H-D-Cys(Bzl)-OH and its closely related analogues. Due to the limited availability of direct experimental spectra for the D-enantiomer, data from the more common L-enantiomer (S-benzyl-L-cysteine) and its N-protected derivatives are utilized as representative examples. Spectroscopic data for enantiomers are identical, and the influence of common protecting groups is noted.

Table 1: ¹H NMR Spectral Data

The ¹H NMR spectrum of S-benzyl-cysteine is complex due to the overlapping signals of the aromatic and backbone protons. The data presented below is based on the N-Boc protected analogue, Boc-S-benzyl-L-cysteine, which provides a reasonable approximation of the chemical shifts for the benzyl and cysteine core structure. The absence of the Boc-group in H-D-Cys(Bzl)-OH would primarily affect the chemical shift of the α-proton (Hα).

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| Phenyl (Ar-H) | ~7.3 | Multiplet | Represents the five protons of the benzyl group's aromatic ring. |

| Benzyl CH₂ | ~3.7 | Singlet | Methylene protons of the benzyl group. |

| α-CH | ~4.5 | Multiplet | The α-proton of the cysteine backbone. The chemical shift will be different in the unprotected amino acid. |

| β-CH₂ | ~2.9 | Multiplet | The two diastereotopic β-protons of the cysteine backbone. |

| NH | ~5.3 | Doublet | Amine proton. In the unprotected amino acid, this signal may be broader and exchangeable with D₂O. |

| OH | ~10.5 | Broad Singlet | Carboxylic acid proton. This signal is typically broad and exchangeable with D₂O. |

Note: Data is derived from the spectrum of Boc-S-benzyl-L-cysteine. Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Approximate Chemical Shift (δ) [ppm] |

| Carbonyl (C=O) | ~171 |

| Aromatic C (quaternary) | ~137 |

| Aromatic CH | ~129, ~128, ~127 |

| α-Carbon | ~53 |

| Benzyl CH₂ | ~36 |

| β-Carbon | ~35 |

Note: Data is inferred from N-acetyl-S-benzyl-L-cysteine and typical chemical shift ranges for amino acids.

Table 3: IR Spectral Data

The infrared spectrum provides information about the functional groups present in the molecule. The data below is for S-benzyl-L-cysteine, which is identical to that of H-D-Cys(Bzl)-OH.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3000 | N-H stretch | Amine |

| ~1600 | C=O stretch | Carboxylic acid |

| ~1580 | N-H bend | Amine |

| ~1495, 1455 | C=C stretch | Aromatic ring |

| ~700, 740 | C-H out-of-plane bend | Monosubstituted benzene |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of amino acid derivatives like H-D-Cys(Bzl)-OH.

NMR Spectroscopy

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-25 mg of H-D-Cys(Bzl)-OH for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., D₂O with acid or base, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool.

-

Internal Standard (Optional): An internal standard such as tetramethylsilane (TMS) or a deuterated solvent peak can be used for referencing the chemical shifts.

Data Acquisition:

-

Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Sample Placement: Place a small amount of the solid H-D-Cys(Bzl)-OH powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a molecule like H-D-Cys(Bzl)-OH.

Caption: Spectroscopic Analysis Workflow for H-D-Cys(Bzl)-OH.

Thermogravimetric Analysis of S-benzyl-D-cysteine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH) is a derivative of the amino acid cysteine, utilized in peptide synthesis and various research applications. Understanding its thermal stability is critical for defining storage conditions, manufacturing processes, and formulation development. Thermogravimetric Analysis (TGA) is an essential technique for characterizing the thermal decomposition and stability of such compounds. This guide provides an in-depth overview of the principles of TGA, a detailed experimental protocol for the analysis of H-D-Cys(Bzl)-OH, and a discussion of the anticipated results based on the thermal behavior of related molecules.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1][2] The resulting data is typically plotted as mass change versus temperature, generating a thermogram. This thermogram provides invaluable information on the material's thermal stability, the kinetics of its decomposition, and its composition.[3] For pharmaceutical compounds like H-D-Cys(Bzl)-OH, TGA is used to determine decomposition temperatures, identify volatile components such as moisture or residual solvents, and assess overall thermal robustness.[4]

Predicted Thermal Decomposition of H-D-Cys(Bzl)-OH

Studies on the thermal decomposition of cysteine show a primary decomposition event with a peak temperature around 221°C.[5] This process is characterized by the evolution of carbon dioxide (CO₂) as a major volatile product. The S-benzyl group introduces a bulky, aromatic moiety that is expected to alter this profile significantly. The thermal degradation will likely proceed in multiple stages:

-

Initial Decomposition: Similar to cysteine, the initial weight loss may be associated with the decarboxylation of the carboxylic acid group.

-

Cleavage of the Benzyl Group: A subsequent, significant weight loss event is anticipated corresponding to the cleavage of the C-S bond and the volatilization of the benzyl group or its decomposition products.

-

Final Decomposition: The remaining molecular backbone will degrade at higher temperatures.

The following table summarizes the hypothetical thermal events for H-D-Cys(Bzl)-OH based on this chemical reasoning.

| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |

| 100 - 150 | Low (<1%) | Loss of adsorbed moisture or volatile impurities. |

| 220 - 280 | ~21% | Initial decomposition, likely involving decarboxylation (loss of CO₂). |

| 280 - 400 | ~43% | Cleavage and volatilization of the S-benzyl group (C₇H₇S fragment). |

| > 400 | Variable | Complete decomposition and charring of the remaining organic residue. |

Note: The data presented in this table is predictive and should be confirmed by experimental analysis.

Experimental Protocol for TGA of H-D-Cys(Bzl)-OH

This section provides a detailed methodology for performing a TGA experiment on H-D-Cys(Bzl)-OH.

3.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC STARe System, or equivalent) capable of heating to at least 600°C.

-

Sample Pans: Inert crucibles, typically aluminum or platinum.

-

Sample: High-purity, finely powdered H-D-Cys(Bzl)-OH.

-

Purge Gas: High-purity nitrogen (or another inert gas like argon) for the furnace and balance.

3.2. Experimental Procedure

-

Instrument Preparation: Turn on the TGA instrument and allow the balance to stabilize according to the manufacturer's instructions.

-

Tare Crucible: Place an empty sample crucible in the TGA balance and perform a tare.

-

Sample Preparation: Weigh approximately 5-10 mg of the finely powdered H-D-Cys(Bzl)-OH sample directly into the tared crucible. Record the exact initial mass.

-

Loading Sample: Carefully place the crucible containing the sample onto the TGA sample platform.

-

Setting Experimental Parameters: Program the instrument with the following parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Initial Temperature: 30°C.

-

Temperature Program:

-

Isothermal hold at 30°C for 5 minutes to allow for temperature and atmosphere equilibration.

-

Ramp from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

-

Initiate Experiment: Start the TGA run. The instrument will automatically record the sample mass as a function of temperature.

-

Data Analysis: Once the experiment is complete, analyze the resulting thermogram (Weight % vs. Temperature). Determine the onset temperature of decomposition and the temperature of maximum weight loss rate (from the first derivative curve, DTG). Quantify the percentage of mass lost at each decomposition step.

Visualization of TGA Workflow

The logical flow of a standard thermogravimetric analysis experiment is depicted below.

References

An In-depth Technical Guide to the Handling and Storage of S-benzyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential guidelines for the safe handling and optimal storage of S-benzyl-D-cysteine, a key amino acid derivative utilized in medicinal chemistry, peptide synthesis, and biochemical research. Adherence to these protocols is critical for ensuring the compound's stability, maintaining experimental integrity, and guaranteeing laboratory safety.

Chemical and Physical Properties

S-benzyl-D-cysteine is a non-standard amino acid derivative where the thiol group of cysteine is protected by a benzyl group. This protection is crucial in applications like peptide synthesis to prevent unwanted side reactions.[1] The compound typically presents as a white to off-white crystalline powder.[2][3]

Table 1: Physicochemical Data for S-benzyl-cysteine Derivatives

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO₂S | Sigma-Aldrich[2], PubChem[4] |

| Molecular Weight | 211.28 g/mol | Sigma-Aldrich |

| Appearance | White to off-white powder/solid | Fisher Scientific, Sigma-Aldrich |

| Melting Point | 209 - 214 °C (decomposes) | Fisher Scientific, Sigma-Aldrich |

| Purity | >97% (assay dependent on supplier) | Sigma-Aldrich |

Note: Data is primarily for the L-isomer, but physical properties are expected to be identical for the D-isomer.

Handling and Personal Protective Equipment (PPE)

Proper handling is essential to minimize exposure and maintain the purity of the compound. S-benzyl-D-cysteine may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

2.1 Engineering Controls

-

Ventilation: Always handle the compound in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust is recommended to control exposure.

-

Dust Control: Minimize the generation and accumulation of dust during handling. Use appropriate procedures for weighing and transferring the solid material.

2.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.

-

Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. Always wash and dry hands thoroughly after handling.

-

Body Protection: Wear appropriate protective clothing, such as a lab coat or impervious clothing, to prevent skin exposure.

-

Respiratory Protection: If engineering controls are insufficient or for tasks with high dust generation, use a NIOSH-approved N95 (US) or equivalent particulate respirator.

Storage Guidelines

Optimal storage conditions are critical for maintaining the stability and shelf-life of S-benzyl-D-cysteine.

3.1 General Storage

-

Temperature: Store in a cool, dry, and well-ventilated place. While some suppliers recommend room temperature storage, refrigeration (below 4°C / 39°F) is also cited, particularly for related compounds, to minimize degradation. For long-term storage, freezer temperatures may be appropriate.

-

Container: Keep the container tightly closed when not in use to prevent moisture ingress and contamination.

-

Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen) to protect against potential oxidation of the thioether linkage.

3.2 Incompatible Materials and Conditions

-

Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to unwanted reactions and degradation.

-

Heat and Ignition Sources: Keep the product and its container away from heat and sources of ignition.

-

Light and Moisture: Protect from light and moisture to prevent photodegradation and hydrolysis. Using an amber vial or storing in a dark place is recommended.

Stability Profile and Experimental Protocols

4.1 Chemical Stability S-benzyl-D-cysteine is generally stable under recommended storage conditions. However, it can be susceptible to degradation under harsh conditions. The S-benzyl protecting group is notably stable to trifluoroacetic acid (TFA), a common reagent in peptide synthesis, but can be cleaved by stronger acids like hydrogen fluoride (HF).

4.2 Experimental Protocol: General Stability Assessment While specific, detailed experimental protocols for stability testing of S-benzyl-D-cysteine are not available in standard safety data sheets, a general methodology for researchers to assess stability can be outlined. Such a study is crucial for defining storage conditions and shelf-life in specific formulations.

Objective: To evaluate the stability of S-benzyl-D-cysteine under various stress conditions (temperature, humidity, light).

Methodology:

-

Sample Preparation: Prepare multiple, accurately weighed aliquots of S-benzyl-D-cysteine in appropriate containers (e.g., clear and amber glass vials).

-

Condition Exposure: Store the aliquots under a matrix of controlled conditions:

-

Temperature: Refrigerated (2-8°C), Room Temperature (20-25°C), Accelerated (e.g., 40°C).

-

Humidity: Low (e.g., <25% RH) and High (e.g., 75% RH).

-

Light: Exposed to UV/Vis light and protected from light.

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

-

Monitor the peak area of the parent compound to determine its degradation over time.

-

Quantify any new peaks that appear, which may correspond to degradation products.

-

-

Data Presentation: Plot the percentage of remaining S-benzyl-D-cysteine against time for each storage condition to determine the degradation kinetics and establish a recommended shelf-life.

Visual Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the proper handling and storage of S-benzyl-D-cysteine, from receipt to final disposition.

Caption: Logical workflow for S-benzyl-D-cysteine from receipt to storage.

References

H-D-Cys(Bzl)-OH safety data sheet information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for handling H-D-Cys(Bzl)-OH in a laboratory setting. It is based on publicly available data for this compound and structurally similar chemicals. A complete, official Safety Data Sheet (SDS) for H-D-Cys(Bzl)-OH containing comprehensive quantitative safety data was not available at the time of this writing. Therefore, this compound should be handled with the caution appropriate for a chemical of unknown toxicity. Always consult with your institution's safety officer and refer to the most current safety information available.

Chemical and Physical Properties

While specific experimental data for H-D-Cys(Bzl)-OH is limited, the following table summarizes available information. Data for the closely related S-Benzyl-L-cysteine is included for comparison where specific data for the D-isomer is unavailable.

| Property | H-D-Cys(Bzl)-OH | S-Benzyl-L-cysteine | Data Source |

| Molecular Formula | C₁₀H₁₃NO₂S | C₁₀H₁₃NO₂S | PubChem[1] |

| Molecular Weight | 211.28 g/mol | 211.28 g/mol | PubChem[1], AAPPTec[2] |

| Appearance | White to off-white powder (presumed) | White to off-white powder | Fisher Scientific[3], Sigma-Aldrich[4] |

| Melting Point | No data available | 209 - 214 °C | Fisher Scientific, Sigma-Aldrich |

| Solubility | No data available | No specific data, general amino acids have variable water solubility. | |

| Odor | Odorless (presumed) | Odorless | Fisher Scientific |

Hazard Identification and Precautionary Measures

As a specific SDS is not available, a definitive hazard classification for H-D-Cys(Bzl)-OH cannot be provided. However, based on safety data for similar amino acid derivatives, the following potential hazards and precautions should be considered.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.

-

Skin Protection: Handle with gloves. Wear impervious clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator or equivalent if dust formation is likely.

-

Hygiene Measures: Wash hands thoroughly after handling. Change contaminated clothing.

Experimental Protocols for Safety Assessment

While no specific experimental safety studies for H-D-Cys(Bzl)-OH were found, a comprehensive safety evaluation would typically involve the following protocols:

-

Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) values in animal models to assess the short-term poisoning potential.

-

Skin and Eye Irritation Studies: Application of the substance to the skin and eyes of laboratory animals to evaluate its irritation potential.

-

Sensitization Studies: Assessment of the potential for the substance to induce an allergic skin response.

-

Mutagenicity Assays: In vitro and in vivo tests to determine if the substance can cause genetic mutations.

-

Repeated Dose Toxicity Studies: Long-term administration of the substance to animal models to identify potential target organs and long-term health effects.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some sources suggest storing at room temperature, while others recommend refrigeration.

First Aid and Emergency Procedures

In the event of exposure or a spill, follow these general first aid and emergency procedures.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water as a precaution.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

General Advice: In all cases of exposure, consult a physician and show them the available safety information.

Exposure Response Workflow

The following diagram illustrates a general workflow for responding to an accidental exposure to H-D-Cys(Bzl)-OH.

Caption: Workflow for responding to accidental exposure.

Spill Response Workflow

The following diagram outlines a general procedure for handling a small laboratory spill of H-D-Cys(Bzl)-OH.

Caption: General procedure for a small laboratory spill.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.

Toxicological Information

No specific toxicological data such as LD50 or LC50 values for H-D-Cys(Bzl)-OH were found in the searched documents. The chemical, physical, and toxicological properties have not been thoroughly investigated. It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA, based on information for similar compounds.

Transport Information

H-D-Cys(Bzl)-OH and its close analogs are generally not classified as dangerous goods for transportation.

References

The Enduring Legacy of S-Benzyl Cysteine: A Technical Guide to its Discovery and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive amino acid side chains is a cornerstone of successful peptide synthesis. Among the arsenal of protecting groups developed over the last century, the S-benzyl group for cysteine holds a significant place in the history of peptide chemistry. Its discovery and application not only enabled the first synthesis of a peptide hormone but also continues to be a valuable, albeit specialized, tool in the synthesis of complex peptides. This in-depth technical guide explores the discovery, history, and core applications of S-benzyl cysteine protection, providing detailed experimental protocols and quantitative data for researchers in the field.

A Historical Perspective: The Landmark Synthesis of Oxytocin

The story of the S-benzyl protecting group is inextricably linked with the pioneering work of Vincent du Vigneaud, who was awarded the Nobel Prize in Chemistry in 1955 for the first synthesis of a polypeptide hormone, oxytocin. The sulfhydryl group of cysteine presented a significant challenge, as its high nucleophilicity could lead to unwanted side reactions and incorrect disulfide bond formation. Du Vigneaud's innovative approach involved protecting the thiol group of cysteine with a benzyl group. This S-benzyl-cysteine was stable throughout the peptide chain elongation and could be subsequently removed to allow for the crucial disulfide bridge formation. The deprotection was achieved by reductive cleavage using sodium in liquid ammonia, a method that became a classic technique in peptide chemistry.[1]

Core Concepts and Strategic Applications

The S-benzyl (Bzl) group is primarily known for its high stability under acidic conditions. This characteristic has defined its strategic use in different peptide synthesis methodologies.

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Historically, the S-benzyl group was a mainstay in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) peptide synthesis strategy.[2][3][4] In this approach, the temporary Nα-Boc protecting group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the more robust benzyl-based side-chain protecting groups, including S-benzyl on cysteine, remain intact.[2] The final deprotection of all side-chain protecting groups and cleavage of the peptide from the resin is typically achieved in a single step using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

In the more contemporary Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the use of Fmoc-Cys(Bzl)-OH is less common but serves a specialized purpose. The Fmoc group is base-labile (removed by piperidine), while most side-chain protecting groups are acid-labile (removed by TFA). The exceptional stability of the S-benzyl group to TFA makes it an orthogonal protecting group in the Fmoc/tBu context. This orthogonality is particularly valuable in the synthesis of peptides with multiple disulfide bonds, where regioselective disulfide bond formation is required. One pair of cysteines can be protected with a TFA-labile group (e.g., Trityl), while another pair is protected with the acid-stable S-benzyl group. After chain assembly, the first disulfide bond can be formed after selective deprotection with TFA, leaving the S-benzyl groups intact for a subsequent, specific deprotection and oxidation step.

However, the use of S-benzyl in Fmoc-SPPS is not without its challenges. Repetitive exposure to the basic conditions of Fmoc deprotection can lead to a side reaction known as β-elimination, especially for C-terminal cysteine residues. This reaction forms a dehydroalanine intermediate, which can then react with piperidine to form a stable 3-(1-piperidinyl)alanine adduct.

Quantitative Data on S-Benzyl Cysteine Protection and Deprotection

The following tables summarize key quantitative data related to the synthesis and deprotection of S-benzyl cysteine.

| Parameter | Value | Conditions | Reference |

| Yield of S-Benzyl-L-Cysteine | 91.26% | Feed-batch process with NaOH and ethanol, Cys:Bzl-Cl molar ratio of 0.8:1.0, 5°C. | |

| Optical Purity | [α]20/D +23° | c = 2 in 1 M NaOH | |

| Melting Point | 214 °C (dec.) |

Table 1: Synthesis and Properties of S-Benzyl-L-Cysteine

| Deprotection Method | Reagents | Conditions | Typical Yield | Notes | Reference |

| Sodium in Liquid Ammonia | Na, liquid NH₃ | Anhydrous, until pale blue color persists | Generally good to high | A classic method, effective for complete removal. | |

| Hydrogen Fluoride (HF) Cleavage | Anhydrous HF, scavenger (e.g., anisole) | 0°C, 1-2 hours | Variable, can be high | Requires specialized apparatus and extreme caution. Can cause side reactions. | |

| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA, TFA, scavenger | Similar to HF | A strong acid alternative to HF. |

Table 2: Deprotection Conditions for S-Benzyl Cysteine

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving S-benzyl cysteine.

Synthesis of S-Benzyl-L-Cysteine

This protocol is adapted from a feed-batch process designed for high yield and purity.

Materials:

-

L-Cysteine

-

Benzyl chloride (Bzl-Cl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Prepare a solution of L-cysteine in aqueous NaOH.

-

Prepare a solution of benzyl chloride in ethanol.

-

Cool the cysteine solution to 5°C with constant stirring.

-

Slowly add the benzyl chloride solution to the cysteine solution at a controlled rate (e.g., 0.73 mL/min). The molar ratio of cysteine to benzyl chloride should be approximately 0.8:1.0.

-

Maintain the reaction temperature at 5°C and continue stirring (e.g., at 250 r/min).

-

Upon completion of the reaction, the S-benzyl-L-cysteine product will crystallize from the solution.

-

Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

Incorporation of Fmoc-Cys(Bzl)-OH into a Peptide Chain (SPPS)

This protocol outlines a standard coupling cycle in Fmoc-SPPS.

Materials:

-

Fmoc-Cys(Bzl)-OH

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIEA)

-

DMF (N,N-Dimethylformamide)

-

20% Piperidine in DMF

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

-

Confirmation: A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

Deprotection of S-Benzyl Cysteine

Materials:

-

S-benzyl protected peptide

-

Anhydrous liquid ammonia

-

Sodium metal

Procedure:

-

Dissolve the protected peptide in freshly distilled liquid ammonia (approximately 1 mg peptide/mL ammonia) in a flask equipped with a dry ice condenser.

-

Under anhydrous conditions, add small pieces of sodium metal to the solution with stirring until a pale blue color persists for 15-30 seconds.

-

Quench the reaction by adding a small amount of ammonium chloride.

-

Evaporate the ammonia.

-

Dissolve the residue in an appropriate buffer for purification.

This procedure must be performed with extreme caution in a specialized HF cleavage apparatus by trained personnel.

Materials:

-

Resin-bound peptide

-

Anhydrous liquid HF

-

Scavenger (e.g., anisole)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense liquid HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the residue with cold diethyl ether to remove the scavenger and organic byproducts.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows discussed.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with S-benzyl Cysteine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S-benzyl protected cysteine, specifically Fmoc-Cys(Bzl)-OH, in solid-phase peptide synthesis (SPPS). This document outlines the strategic advantages, potential challenges, and detailed protocols for its application, particularly in the synthesis of complex peptides for research and drug development.

Introduction: The Role of S-benzyl Cysteine in Peptide Synthesis

The synthesis of cysteine-containing peptides is crucial for the development of therapeutics with enhanced stability and biological activity.[1] The thiol side chain of cysteine is highly reactive and requires protection during SPPS to prevent unwanted side reactions. While various protecting groups are available for Fmoc-based SPPS, the S-benzyl (Bzl) group offers unique properties that make it a valuable tool for specific applications.

Historically associated with Boc/Bzl peptide synthesis due to its stability in trifluoroacetic acid (TFA), the S-benzyl group's resistance to standard Fmoc-SPPS cleavage conditions presents both an advantage and a challenge.[1] Its primary application in Fmoc-SPPS lies in orthogonal protection strategies, particularly for the synthesis of peptides with multiple, regioselective disulfide bonds.[2]

Key Advantages and Considerations

Advantages:

-

Orthogonal Protection: The S-benzyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of standard TFA cleavage cocktails used to remove other side-chain protecting groups.[2] This stability allows for the selective deprotection of other cysteine protecting groups, such as S-trityl (Trt), enabling the formation of specific disulfide bonds while the S-benzyl group remains intact.[1]

-

Synthesis of Peptides with Protected Cysteines: For applications requiring a final peptide with one or more cysteines remaining protected, the use of Fmoc-Cys(Bzl)-OH allows for cleavage from the resin while leaving the S-benzyl group in place.

Considerations and Potential Side Reactions:

-

Harsh Deprotection Conditions: Complete removal of the S-benzyl group necessitates the use of strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These reagents are highly corrosive and require specialized equipment and handling procedures.

-

Peptide Degradation: The harsh acidic conditions required for S-benzyl deprotection can lead to the degradation of sensitive amino acid residues, such as tryptophan and methionine, within the peptide sequence.

-

Racemization: Cysteine derivatives are known to be susceptible to racemization during the activation and coupling steps of SPPS. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

-